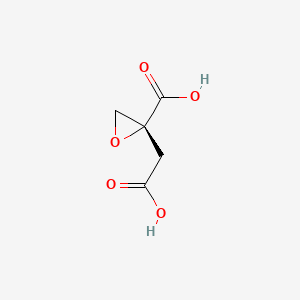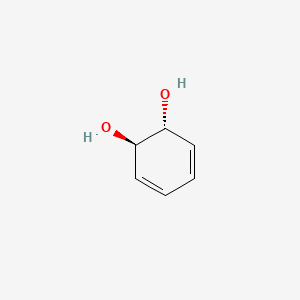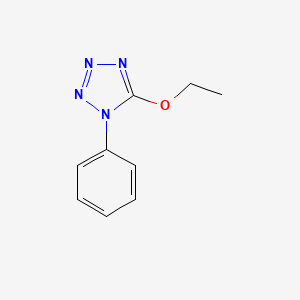
Morfamquat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morfamquat is a quaternary ammonium herbicide primarily used to control broad-leaved weeds in cereal crops. It is known for its broad-spectrum, non-residual activity with contact and some desiccant action. This compound is moderately toxic to mammals and acts as a neurotoxin, as well as being a known skin and eye irritant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Morfamquat is synthesized through a series of chemical reactions involving the formation of quaternary ammonium salts. The synthetic route typically involves the reaction of bipyridyl compounds with morpholine derivatives under controlled conditions. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process includes purification steps to ensure the final product meets the required purity standards for agricultural use .
Analyse Des Réactions Chimiques
Types of Reactions: Morfamquat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Applications De Recherche Scientifique
Morfamquat has several scientific research applications, including:
Chemistry: Used as a model compound in studies of quaternary ammonium herbicides.
Biology: Investigated for its effects on plant physiology and its potential as a herbicide.
Medicine: Studied for its neurotoxic effects and potential therapeutic applications.
Industry: Utilized in agricultural practices for weed control in cereal crops.
Mécanisme D'action
Morfamquat exerts its herbicidal effects by inhibiting photosystem I in plants, disrupting electron transport, and leading to the production of reactive oxygen species. This results in cellular damage and desiccation of the plant. The molecular targets include the photosynthetic apparatus in plant cells .
Comparaison Avec Des Composés Similaires
Paraquat: Another quaternary ammonium herbicide with similar herbicidal properties but different toxicity profiles.
Diquat: Similar in structure and function but with distinct chemical properties.
Chlormequat: Used as a plant growth regulator with different applications.
Uniqueness: Morfamquat is unique in its specific mode of action and its selective toxicity towards broad-leaved weeds. Unlike Paraquat and Diquat, this compound’s mechanism involves enzymatic conversion to Paraquat, which then exerts its herbicidal effects .
Propriétés
Numéro CAS |
7411-47-4 |
|---|---|
Formule moléculaire |
C26H36N4O4+2 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
1-(3,5-dimethylmorpholin-4-yl)-2-[4-[1-[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone |
InChI |
InChI=1S/C26H36N4O4/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4/h5-12,19-22H,13-18H2,1-4H3/q+2 |
Clé InChI |
UBAQQOLXBOKEHR-UHFFFAOYSA-N |
SMILES |
CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C |
SMILES canonique |
CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C |
Pictogrammes |
Irritant |
Synonymes |
morfamquat |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4,8-Trimethyl-12-quinolino[2,3-b]quinolinamine](/img/structure/B1218382.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1218383.png)









